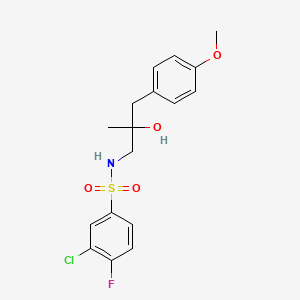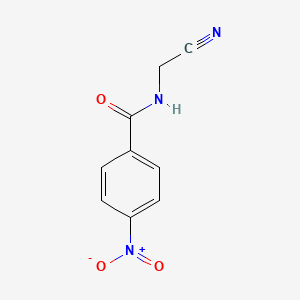
N-(cyanomethyl)-4-nitrobenzamide
Descripción general
Descripción
N-(cyanomethyl)-4-nitrobenzamide: is an organic compound characterized by the presence of a cyanomethyl group attached to a benzamide moiety, which is further substituted with a nitro group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(cyanomethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: N-(cyanomethyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and cyanomethylamine.
Aplicaciones Científicas De Investigación
Chemistry: N-(cyanomethyl)-4-nitrobenzamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives are evaluated for their activity against various biological targets, including enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are screened for activity against diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the structure of the derivatives being studied.
Comparación Con Compuestos Similares
- N-(cyanomethyl)-2-nitrobenzamide
- N-(cyanomethyl)-3-nitrobenzamide
- N-(cyanomethyl)-4-aminobenzamide
Comparison: N-(cyanomethyl)-4-nitrobenzamide is unique due to the presence of the nitro group at the para position, which influences its chemical reactivity and biological activity. Compared to its ortho and meta analogs, the para-substituted compound exhibits different electronic and steric properties, affecting its interaction with biological targets and its behavior in chemical reactions. The presence of the nitro group also enhances its potential as a pharmacophore in drug design, making it a valuable compound for medicinal chemistry research.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPWDNADRIBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)
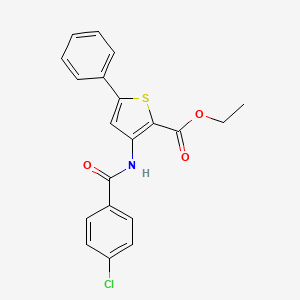
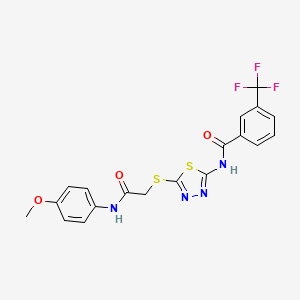
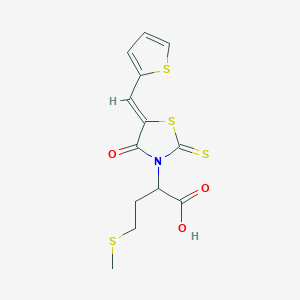
![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)
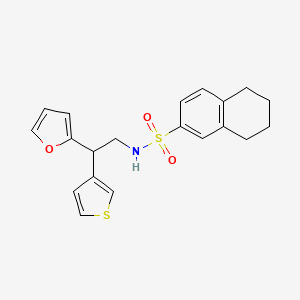
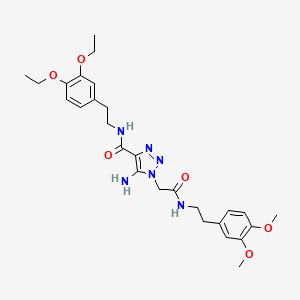
![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)
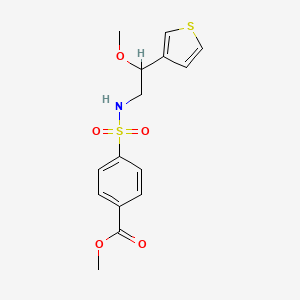
![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3014884.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)

